molecular formula C7H7Cl2NO2S B1357824 (3,5-Dichlorophenyl)methanesulfonamide CAS No. 848072-17-3

(3,5-Dichlorophenyl)methanesulfonamide

Cat. No. B1357824
CAS RN: 848072-17-3
M. Wt: 240.11 g/mol
InChI Key: GIVCSPSKOPTGHB-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenyl)methanesulfonamide is a chemical compound that is part of the methanesulfonamide family. While the provided papers do not directly discuss (3,5-Dichlorophenyl)methanesulfonamide, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related dichlorophenyl methanesulfonate compounds involves the reaction between methanesulfonyl chloride and dichlorophenol in the presence of a base. For instance, the synthesis of 2,4-dichlorophenyl methanesulfonate labeled with radioactive isotopes 14C and 35S was achieved with an 87% yield based on the starting materials. This suggests that a similar approach could be used for synthesizing (3,5-Dichlorophenyl)methanesulfonamide, albeit with the appropriate chlorophenol isomer .

Molecular Structure Analysis

The molecular structure of N-(2,3-Dichlorophenyl)methanesulfonamide, a compound similar to (3,5-Dichlorophenyl)methanesulfonamide, shows that the N-H bond is syn to the ortho- and meta-chloro substituents. This conformation is distinct from other related compounds. The bond parameters are consistent with other methanesulfonanilides, with some variations in bond and torsion angles. The amide hydrogen atom is positioned to interact with a receptor molecule, indicating potential biological activity .

Chemical Reactions Analysis

The reactivity of dichlorophenylmethanesulfonamide derivatives can be high, as demonstrated by the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene to produce a highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imine. This compound showed high reactivity through alkylation reactions with various aromatic and heteroaromatic compounds . This suggests that (3,5-Dichlorophenyl)methanesulfonamide may also participate in similar electrophilic reactions.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of (3,5-Dichlorophenyl)methanesulfonamide, they do offer insights into related compounds. For example, the optimization of the synthesis of 3,3-dichloro-4,4'-diamino-diphenyl methane involved studying the effects of sulfuric acid concentration, reaction time, and heating rate on yield, achieving a 90% yield under optimal conditions . These parameters could influence the physical state, solubility, and stability of (3,5-Dichlorophenyl)methanesulfonamide.

Scientific Research Applications

1. Structural and Conformational Studies

The structure of N-(3,5-Dichlorophenyl)methanesulfonamide, resembling other methanesulfonanilides, shows a significant conformational characteristic. The amide H atom is roughly in the plane of the dichlorophenyl group, and the dihedral angle between the benzene ring and the C—N—S plane is noted. These molecular structures form chains through N—H⋯O hydrogen bonds and weak C—H⋯O interactions, hinting at potential applications in molecular engineering and design (Gowda, Foro, & Fuess, 2007).

2. Chemoselective N-Acylation Reagents

Research on the development of chemoselective N-acylation reagents, specifically N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, shows potential for (3,5-Dichlorophenyl)methanesulfonamide in synthetic chemistry. These reagents, derived from a similar structure, demonstrate good chemoselectivity, which is crucial for specific chemical transformations (Kondo, Sekimoto, Nakao, & Murakami, 2000).

3. Application in Plant Studies

The movement of 2,4-dichlorophenyl methanesulfonate S in plants was studied, revealing its absorption and distribution within plant systems. This suggests potential agricultural and botanical applications for (3,5-Dichlorophenyl)methanesulfonamide, particularly in understanding plant physiology and treatment dispersion (Rader, Burton, & Mcbeth, 1970).

4. Quantum-Chemical Calculations for Antioxidant Activity

Theoretical calculations on similar compounds, such as N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, to predict free energy and molecular orbitals involved in spectrum formation, suggest possible antioxidant applications. This indicates that (3,5-Dichlorophenyl)methanesulfonamide could be explored for its antioxidant properties (Xue, Shahab, Zhenyu, & Padabed, 2022).

properties

IUPAC Name

(3,5-dichlorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVCSPSKOPTGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607135
Record name 1-(3,5-Dichlorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

848072-17-3
Record name 1-(3,5-Dichlorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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